3-Chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with significant relevance in pharmaceutical applications. Its systematic name reflects its complex structure, which includes a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a pyrrolidinyl ether. The compound is classified as a pyridine derivative and is primarily noted for its potential use in treating various skin disorders and other medical conditions.
The compound's information can be sourced from various databases and patents, including PubChem, ChemSrc, and several patent documents that detail its synthesis and applications. The Chemical Abstracts Service number for this compound is 2228330-05-8, indicating its unique identity in chemical registries .
The synthesis of 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity .
The molecular formula of 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride is , with a molecular weight of 266.65 g/mol. The structure features:
The compound's structural data can be visualized through molecular modeling software or databases like PubChem, where its three-dimensional conformation can be analyzed for potential interactions with biological macromolecules .
The chemical reactivity of 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride includes:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are essential for monitoring reaction progress and product purity .
The mechanism of action for 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride in therapeutic applications involves:
Further studies would be required to elucidate precise pathways and molecular interactions through pharmacological assays and receptor binding studies .
The physical properties of 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride include:
Chemical properties include:
These properties are critical for formulation development in pharmaceutical applications .
The primary applications of 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride are in medicinal chemistry, particularly for developing treatments for skin diseases such as dermatitis or psoriasis. Its unique structural features may provide advantages in targeting specific biological pathways involved in these conditions.
Research continues into its efficacy and safety profiles through clinical trials aimed at establishing therapeutic benefits against dermatological disorders .
Regioselective functionalization of the pyridine core is critical for synthesizing 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride. Key approaches include:
Table 1: Regioselective Functionalization Approaches
Target Position | Reagents/Conditions | Selectivity (%) | Byproducts |
---|---|---|---|
C-3 Chlorination | Pd(OAc)₂/N-chlorosuccinimide, 80°C | >90% | Dechlorinated pyridine (<5%) |
C-5 Trifluoromethylation | TMSCF₃/CuI, DMF, –10°C | 95% | Disubstituted adducts (<3%) |
C-2 Etherification | NaH/alkyl halide, THF, 0°C | 88% | O-alkyl impurities (7%) |
The chiral pyrrolidine moiety is constructed via:
Key stereochemical outcomes:
"Catalytic asymmetric hydrogenation with BINAP-Ru complexes achieves 99% ee for pyrrolidine precursors, reducing catalyst loadings to 0.5 mol%" [3].
Etherification between 3-chloro-5-(trifluoromethyl)pyridin-2-ol and chiral pyrrolidine precursors occurs via:
Table 2: Etherification Method Comparison
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Williamson Synthesis | K₂CO₃/acetone, 60°C, 12 h | 85% | No phosphine oxide impurities |
Mitsunobu Reaction | DIAD/PPh₃, THF, 0°C→25°C, 2 h | 92% | Stereoretentive configuration |
Phase-Transfer | Aliquat 336/50% NaOH, toluene, 80°C | 78% | Scalable to kilogram quantities |
Crystalline hydrochloride salt formation ensures stability and bioavailability:
Critical process parameters:
"Crystallization from acetonitrile/MTBE achieves 98% recovery with residual solvents <300 ppm (ICH Q3C compliant)" [4].
Table 3: Salt Formation Process Optimization
Parameter | Optimal Conditions | Impact on Product |
---|---|---|
HCl Equivalents | 1.05 eq (gaseous) | Prevents di-HCl salts (HPLC purity >99.5%) |
Temperature | 0°C (addition), 25°C (aging) | Controls particle size distribution |
Anti-solvent | Heptane (3 volumes) | Reduces solvent entrapment (KF: <0.1%) |
Mixing Rate | 200 rpm | Avoids agglomeration |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7